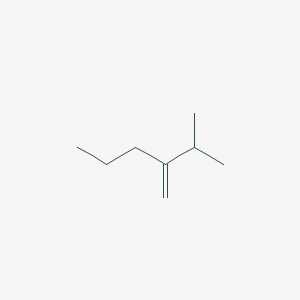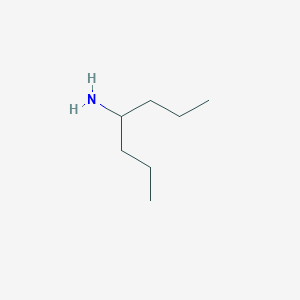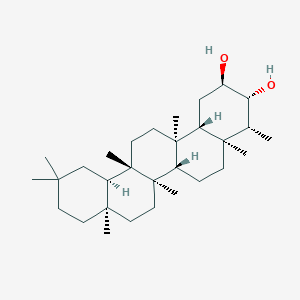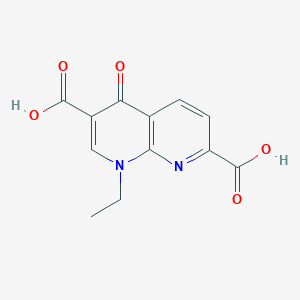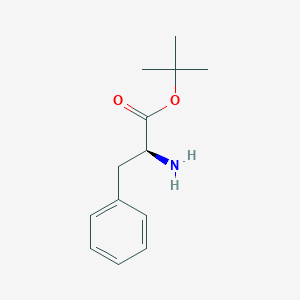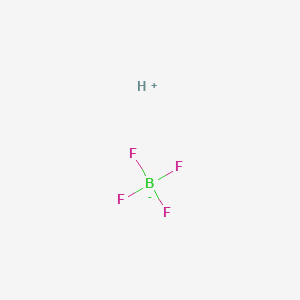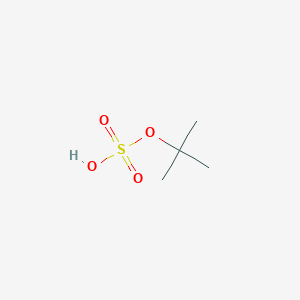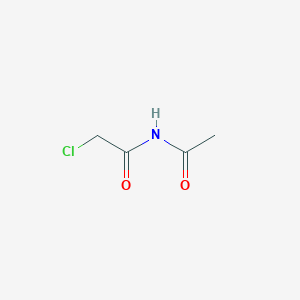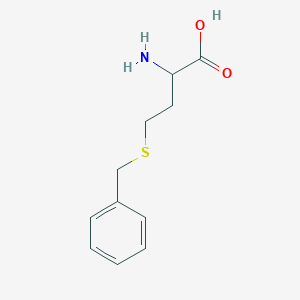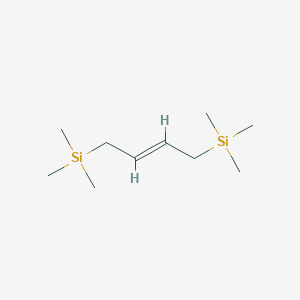
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is a chemical compound that belongs to the family of silanes. This compound has been studied extensively for its potential applications in various fields, including materials science, catalysis, and organic synthesis. In
Applications De Recherche Scientifique
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been studied for its potential applications in various fields of science. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In catalysis, 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- has been shown to be an effective catalyst for various organic transformations, including cross-coupling reactions and hydrogenation reactions. In organic synthesis, this compound has been used as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is not well understood. However, it is believed that this compound acts as a Lewis acid, which can coordinate with electron-rich substrates, such as alkenes and alkynes, to form stable complexes. These complexes can then undergo various organic transformations, such as cross-coupling reactions and hydrogenation reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. However, studies have shown that this compound is not toxic to cells and does not cause any significant adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- is its high reactivity and selectivity in various organic transformations. This compound can be used as a catalyst in small amounts, which makes it cost-effective and environmentally friendly. However, one of the limitations of this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the research on 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)-. One of the areas of interest is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of interest is the exploration of its potential applications in the field of biocatalysis, where it can be used as a catalyst for various enzymatic reactions. Additionally, the study of the mechanism of action of this compound can provide insights into the design of new catalysts with improved reactivity and selectivity.
Méthodes De Synthèse
The synthesis of 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- involves the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with a suitable reagent. For example, the reaction of 1,1,4,4-tetramethyl-2,5-disilapenta-1,4-diene with dimethylzinc in the presence of a palladium catalyst gives 2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- in good yield.
Propriétés
Numéro CAS |
16054-35-6 |
|---|---|
Nom du produit |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
Formule moléculaire |
C10H24Si2 |
Poids moléculaire |
200.47 g/mol |
Nom IUPAC |
trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |
Clé InChI |
DHTZZPHEAHKIBY-BQYQJAHWSA-N |
SMILES isomérique |
C[Si](C)(C)C/C=C/C[Si](C)(C)C |
SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)CC=CC[Si](C)(C)C |
Synonymes |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



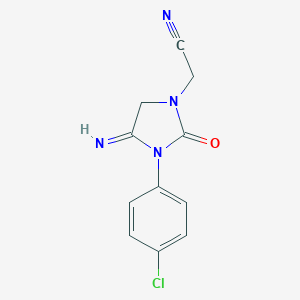
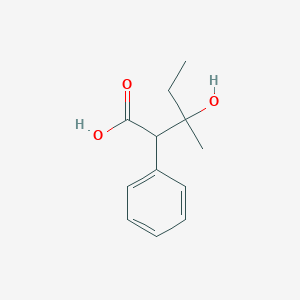
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
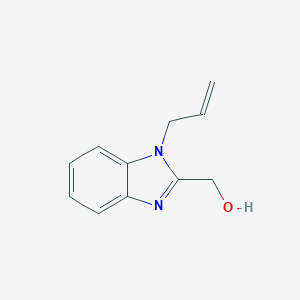
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
